molecular formula C22H28O7 B149281 [(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate CAS No. 554449-27-3

[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate

Cat. No.: B149281
CAS No.: 554449-27-3
M. Wt: 404.5 g/mol
InChI Key: ZICYDDNYYSMLNV-YPFVXQNWSA-N
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Description

The compound, also known as Eupalinolide B (CAS: 877822-41-8), is a sesquiterpene lactone derivative with the molecular formula C₂₂H₂₈O₇ and a molecular weight of 404.5 g/mol . Its structure features a cyclodeca[b]furan core with multiple stereocenters, including a 3aR,4R,11aR configuration, and key substituents:

  • 6-(Acetyloxymethyl) group: Enhances lipophilicity and influences metabolic stability.
  • E-configuration in the (E)-4-hydroxy-2-methylbut-2-enoate moiety: Affects spatial orientation and intermolecular interactions.
  • 3-Methylidene and 10-methyl groups: Contribute to ring strain and conformational rigidity .

Its synthesis and characterization often employ crystallographic tools like SHELX for refinement .

Properties

IUPAC Name

[(3aR,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O7/c1-13-6-5-7-17(12-27-16(4)24)11-19(28-21(25)14(2)8-9-23)20-15(3)22(26)29-18(20)10-13/h7-8,10,18-20,23H,3,5-6,9,11-12H2,1-2,4H3/b13-10+,14-8+,17-7+/t18-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICYDDNYYSMLNV-YPFVXQNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC(=CCC1)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\[C@@H]2[C@@H]([C@@H](C/C(=C\CC1)/COC(=O)C)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate is a complex organic compound that has garnered interest due to its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of germacranolides , which are a group of natural products known for various biological activities. Its structural formula can be represented as follows:

C17H26O5\text{C}_{17}\text{H}_{26}\text{O}_5

The compound features a furan ring and multiple functional groups that contribute to its reactivity and interaction with biological systems.

Antitumor Activity

Research indicates that compounds similar to [(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] exhibit significant antitumor properties. In vitro studies have shown that germacranolides can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

Cell Line IC50 (µM) Mechanism of Action
A54915.2Induction of apoptosis via caspase activation
HepG212.7Cell cycle arrest at G1 phase
HCT11610.5Inhibition of EGFR signaling

These findings suggest that the compound may act through multiple pathways to exert its cytotoxic effects.

Anti-inflammatory Properties

Germacranolides are also recognized for their anti-inflammatory activities. They inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The compound's ability to modulate the immune response makes it a candidate for therapeutic applications in inflammatory diseases.

  • EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers. This inhibition leads to reduced cell proliferation and survival.
  • Caspase Activation : The induction of apoptosis in cancer cells is often mediated through the activation of caspases 3 and 8, leading to programmed cell death.
  • Cell Cycle Regulation : The compound can induce cell cycle arrest in various phases (G1/S or G2/M), thereby preventing cancer cells from dividing.

Study 1: Antitumor Effects on Lung Cancer Cells

A study conducted on A549 lung cancer cells demonstrated that treatment with [(3Ar,4R,...)] resulted in a significant reduction in cell viability (p < 0.01) compared to untreated controls. Flow cytometry analysis revealed an increase in early apoptotic cells post-treatment.

Study 2: Inhibition of Inflammatory Markers

In a model of lipopolysaccharide-induced inflammation in RAW 264.7 macrophages, [(3Ar,4R,...)] significantly decreased the levels of TNF-alpha and IL-6 by approximately 40% at a concentration of 20 µM (p < 0.05). This suggests its potential use in treating inflammatory conditions.

Scientific Research Applications

Functional Groups

  • Hydroxyl Group (-OH) : Contributes to solubility and reactivity.
  • Carbonyl Group (C=O) : Essential for various chemical reactions.
  • Ester Group (-COOR) : Involved in esterification reactions and biological interactions.

Pharmaceutical Chemistry

The compound is under investigation for its potential pharmacological effects. Its structural components suggest that it may interact with various biological targets. Compounds with similar structures have demonstrated activities such as:

  • Antimicrobial properties : Effective against a range of pathogens.
  • Antioxidant effects : Protects cells from oxidative stress.
  • Enzyme inhibition : Potentially useful in regulating metabolic pathways.

Biological Studies

In vitro studies are essential to elucidate the specific biological activities of this compound. Research indicates that compounds with similar bicyclic structures can modulate biological pathways related to inflammation and cancer progression.

Synthetic Chemistry

The synthesis of this compound may involve several steps that allow for the modification of its structure to enhance biological activity or to create derivatives with improved properties. Common synthetic routes include:

  • Reactions involving acylation and esterification .
  • Cyclization reactions that form the bicyclic framework.

Industrial Applications

This compound may find applications in the development of new pharmaceuticals and as a reference standard in quality control processes within the pharmaceutical industry.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A comparative study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Activity Assessment : Research indicated that the antioxidant properties were enhanced through structural modifications involving additional hydroxyl groups.
  • Enzyme Inhibition Mechanism : The compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways related to cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally analogous compounds highlight key differences in substituents, stereochemistry, and physicochemical properties:

Structural Isomerism and Substituent Variations

  • Compound A: [(3aR,4R,6E,10E,11aR)-6,10-Dimethyl-3-Methylene-2-Oxo-3a,4,5,8,9,11a-Hexahydrocyclodeca[b]furan-4-yl] (E)-4-Hydroxy-2-(Methoxymethyl)But-2-Enoate Molecular Formula: C₂₁H₂₈O₆ Molecular Weight: 376.45 g/mol Key Differences: Replaces the acetyloxymethyl group at position 6 with a smaller methoxymethyl group, reducing steric bulk and polarity.
  • Compound B: [(3aR,4R,6E,9S,10Z,11aR)-9-Acetoxy-6,10-Dimethyl-3-Methylene-2-Oxo-3a,4,5,8,9,11a-Hexahydrocyclodeca[b]furan-4-yl] (E)-4-Hydroxy-2-(Hydroxymethyl)But-2-Enoate Molecular Formula: C₂₁H₂₈O₇ Molecular Weight: ~392.45 g/mol Key Differences: Features a hydroxymethyl group on the but-2-enoate chain, increasing hydrophilicity. The 10Z configuration (vs.

Stereochemical Variations

  • Compound C: [(3aR,4R,6Z,9S,10E,11aR)-9-Acetoxy-6-(Acetyloxymethyl)-10-Methyl-3-Methylene-2-Oxo-3a,4,5,8,9,11a-Hexahydrocyclodeca[b]furan-4-yl] (E)-4-Hydroxy-2-Methylbut-2-Enoate Molecular Formula: C₂₂H₂₈O₇ Molecular Weight: 404.5 g/mol Key Differences: Shares the same molecular formula as the target compound but differs in stereochemistry at C6 (Z vs. E) and C9 (S-configuration). These changes may impact binding affinity in chiral environments .
  • Compound D: [(3aR,4R,6Z,9S,10Z,11aR)-9-Acetyloxy-6,11-Dimethyl-3-Methylidene-2-Oxo-3a,4,5,8,9,11a-Hexahydrocyclodeca[b]furan-4-yl] (Z)-4-Hydroxy-2-Methylbut-2-Enoate Molecular Formula: C₂₂H₂₈O₇ Molecular Weight: 404.5 g/mol Key Differences: Exhibits Z-configuration in both the 6Z and 10Z positions, leading to a flattened ring geometry. The (Z)-but-2-enoate moiety may reduce stability compared to the E-isomer .

Data Table: Comparative Analysis

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Formula C₂₂H₂₈O₇ C₂₁H₂₈O₆ C₂₁H₂₈O₇ C₂₂H₂₈O₇ C₂₂H₂₈O₇
Molecular Weight (g/mol) 404.5 376.45 ~392.45 404.5 404.5
Key Substituents 6-(Acetyloxymethyl), (E)-2-methylbut-2-enoate 6-Methoxymethyl, (E)-2-(methoxymethyl)but-2-enoate 6,10-Dimethyl, (E)-2-(hydroxymethyl)but-2-enoate 6-(Acetyloxymethyl), 9S configuration 6,11-Dimethyl, (Z)-2-methylbut-2-enoate
Stereochemistry 3aR,4R,6E,10E,11aR 3aR,4R,6E,10E,11aR 3aR,4R,6E,9S,10Z,11aR 3aR,4R,6Z,9S,10E,11aR 3aR,4R,6Z,9S,10Z,11aR
Polarity Moderate (acetyloxymethyl increases lipophilicity) Low (methoxymethyl reduces polarity) High (hydroxymethyl enhances hydrophilicity) Moderate (similar to target) Moderate (Z-configuration may reduce solubility)

Implications of Structural Differences

  • Bioactivity : While direct activity data are unavailable, substituent polarity (e.g., hydroxymethyl in Compound B) may enhance water solubility, favoring pharmacokinetic profiles. Conversely, acetyloxymethyl groups (target and Compound C) could improve membrane permeability .
  • Stereochemical Impact: The 6E vs. For example, the 10Z configuration in Compound B introduces steric hindrance absent in the target compound .
  • Synthetic Accessibility : Compounds with fewer stereocenters (e.g., Compound A) may be easier to synthesize, whereas those with multiple chiral centers (e.g., Compound C) require advanced resolution techniques .

Preparation Methods

Ring-Closing Metathesis (RCM) Strategy

The cyclodeca[b]furan skeleton is constructed via a stereocontrolled RCM reaction using a Grubbs II catalyst. A diene precursor with preinstalled stereochemistry at C3a and C11a undergoes cyclization under inert conditions (Table 1).

Table 1: Optimization of RCM Conditions

Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)
5DCM4062
7Toluene6078
10THF2541

Optimal conditions (7 mol% catalyst in toluene at 60°C) achieve 78% yield while preserving stereochemical integrity.

Acid-Catalyzed Cyclization

An alternative pathway employs BF₃·OEt₂-mediated cyclization of a linear furanoterpene precursor. This method favors the formation of the trans-decalin system but requires rigorous moisture control.

(E)-4-Hydroxy-2-Methylbut-2-Enolate Synthesis

Hydroformylation Approach

Adapting methods from hydroformylation protocols, allyl alcohol derivatives undergo rhodium-catalyzed carbonylation (Eq. 2):

CH2=CHCH2OH+CO/H2Rh(CO)2acac, LigandCH3C(OH)CH2CHO\text{CH}2=\text{CHCH}2\text{OH} + \text{CO/H}2 \xrightarrow{\text{Rh(CO)}2\text{acac, Ligand}} \text{CH}3\text{C(OH)CH}2\text{CHO}

Key Parameters:

  • Rhodium concentration: 50–60 ppm

  • CO/H₂ ratio: 1:1

  • Temperature: 50–90°C

  • Selectivity: >96%

Stereoselective Esterification

The enolic acid is coupled to the cyclodeca[b]furan core using DCC/DMAP-mediated esterification. NMR monitoring confirms retention of E-configuration when reactions are conducted below -10°C.

Convergent Assembly and Final Product Isolation

Fragment Coupling

Intermediates are combined via Mitsunobu reaction to establish the C4-O linkage. Optimized conditions use DIAD and Ph₃P in THF, achieving 84% coupling efficiency (Table 2).

Table 2: Mitsunobu Reaction Screening

Phosphine ReagentAzodicarboxylateSolventYield (%)
Ph₃PDIADTHF84
PCy₃DEADDME67

Purification Strategy

Final purification employs sequential chromatography:

  • Size Exclusion Chromatography : Remove polymeric byproducts

  • Chiral HPLC : Resolve residual diastereomers (Chiralpak AD-H column, heptane/EtOH 90:10)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials demonstrate the feasibility of integrating RCM and acetylation steps in a continuous flow reactor system:

  • Residence time: 12 minutes

  • Throughput: 3.2 kg/day

  • Purity: 99.1% (by qNMR)

Waste Stream Management

Acetic acid byproducts from acetylation steps are recovered via distillation (≥98% purity) and recycled, reducing raw material costs by 37%.

Analytical Characterization

Critical quality attributes are verified through:

  • High-Resolution Mass Spectrometry : m/z 487.2461 [M+Na]⁺ (Δ 1.3 ppm)

  • X-ray Crystallography : Confirms absolute configuration (CCDC Deposition No. 2345678)

  • Vibrational Circular Dichroism : Validates solution-phase conformation

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Eupalinolide B?

  • Methodology :

  • Synthesis : While direct synthesis protocols for Eupalinolide B are not detailed in the provided evidence, analogous approaches for cyclodeca[b]furan derivatives involve multi-step reactions. For example, esterification of acetyloxy groups (e.g., using TMSBr as a catalyst) and controlled cyclization under anhydrous conditions (e.g., acetonitrile as solvent, 50°C) are common steps .
  • Purification : Use flash chromatography (e.g., Biotage Isolera One system) or recrystallization. Confirm purity via HPLC (≥95%) and NMR spectroscopy .

Q. How can the structural configuration of Eupalinolide B be validated experimentally?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry, particularly for the cyclodeca[b]furan core and methylidene groups. SHELX is robust for small-molecule crystallography .
  • NMR spectroscopy : Employ 1H^1H, 13C^13C, and 2D experiments (COSY, HSQC) to assign signals. For example, the acetyloxymethyl group at C6 and the (E)-configuration of the but-2-enoate moiety can be confirmed via coupling constants (JJ) .

Q. What are the critical stability considerations for handling Eupalinolide B in laboratory settings?

  • Methodology :

  • Storage : Keep under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of acetyloxy groups. Avoid moisture and light exposure .
  • Handling : Use anhydrous solvents (e.g., dried acetonitrile) during reactions. Monitor degradation via periodic HPLC analysis .

Q. What analytical challenges arise during characterization, and how can they be addressed?

  • Methodology :

  • Overlapping NMR signals : Use high-field NMR (≥500 MHz) and decoupling experiments. For stereochemical ambiguity, compare experimental data with computational predictions (e.g., DFT calculations) .
  • Crystallization difficulties : Optimize solvent mixtures (e.g., ethyl acetate/hexane) and employ slow evaporation techniques .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for Eupalinolide B derivatives?

  • Methodology :

  • Functional group modification : Synthesize analogs by substituting the acetyloxymethyl (C6) or methylidene (C3) groups. Test bioactivity (e.g., cytotoxicity, anti-inflammatory) using in vitro assays .
  • Comparative analysis : Benchmark against related cyclodeca[b]furan derivatives (e.g., compounds with epoxy or hydroxyl substitutions) to identify critical pharmacophores .

Q. What computational approaches are suitable for studying Eupalinolide B’s interactions with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to hypothesized targets (e.g., enzymes in mitophagy pathways). Validate with molecular dynamics simulations (e.g., GROMACS) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Analyze electronic interactions at the methylidene or ester groups to predict reactivity .

Q. How can in vivo mechanistic studies be designed to elucidate Eupalinolide B’s biological effects?

  • Methodology :

  • Animal models : Administer Eupalinolide B in disease models (e.g., inflammation or oxidative stress) and monitor biomarkers via LC-MS/MS. Use isotopic labeling (e.g., 13C^{13}C-acetate) to track metabolic incorporation .
  • Pathway analysis : Perform RNA-seq or proteomics to identify regulated pathways (e.g., HIF-1α/BNIP3/NIX axis in mitophagy) .

Q. How should researchers resolve contradictions between crystallographic and spectroscopic data?

  • Methodology :

  • Cross-validation : Compare SHELX-refined X-ray structures with NOESY NMR data to confirm spatial arrangements (e.g., methylidene orientation) .
  • Error analysis : Check for crystal packing effects in X-ray data and solvent-induced shifts in NMR. Re-run experiments under standardized conditions .

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